molecular formula C11H7F3N2O B11758059 Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-

Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-

Cat. No.: B11758059
M. Wt: 240.18 g/mol
InChI Key: KJPGYXUDFJOREI-UHFFFAOYSA-N
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Description

The compound Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- (IUPAC name) features a trifluoroacetyl group (CF₃-C=O) attached to a phenyl ring substituted with a 1H-pyrazol-1-yl group at the para position. Its molecular formula is C₁₀H₅F₃N₂O, with a calculated molecular weight of 226.12 g/mol. The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, while the pyrazole moiety introduces aromatic heterocyclic properties.

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-pyrazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)8-2-4-9(5-3-8)16-7-1-6-15-16/h1-7H

InChI Key

KJPGYXUDFJOREI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Grignard Reaction for Alcohol Intermediate

Procedure :
4-Bromobenzaldehyde (1.0 equiv) is treated with trifluoromethylmagnesium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen. The reaction is stirred for 4 h, gradually warming to room temperature. Quenching with saturated ammonium chloride yields 4-bromo-α,α,α-trifluorobenzyl alcohol as a crystalline solid.

Key Data :

  • Yield : 78% (after recrystallization from ethyl acetate/hexanes).

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H), 5.12 (s, 1H, OH), 4.89 (q, J = 6.8 Hz, 1H, CH).

  • 19F NMR (376 MHz, CDCl3): δ −66.3 (s, CF3).

Oxidation to Trifluoromethyl Ketone

Procedure :
The alcohol intermediate (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with Dess-Martin periodinane (1.5 equiv) at 0°C. After stirring for 2 h, the mixture is quenched with sodium thiosulfate and extracted with DCM. Column chromatography (SiO2, hexanes/ethyl acetate 9:1) affords 4-bromophenyl trifluoromethyl ketone as a colorless oil5.

Key Data :

  • Yield : 85%.

  • 13C NMR (101 MHz, CDCl3): δ 185.2 (q, J = 34.5 Hz, CO), 135.8 (C-Br), 129.4 (Ar-C), 122.7 (q, J = 288.1 Hz, CF3).

  • IR (neat) : 1715 cm−1 (C=O).

Suzuki-Miyaura Coupling with Pyrazole-1-boronic Acid

Reaction Conditions

Procedure :
A mixture of 4-bromophenyl trifluoromethyl ketone (1.0 equiv), pyrazole-1-boronic acid (1.2 equiv), Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and cesium carbonate (3.0 equiv) in degassed toluene/water (4:1) is heated at 110°C for 18 h under nitrogen. Post-reaction, the mixture is filtered through Celite, and the product is isolated via preparative HPLC (C18, acetonitrile/water).

Key Data :

  • Yield : 67% (white crystalline solid).

  • 1H NMR (400 MHz, DMSO-d6): δ 8.62 (d, J = 2.4 Hz, 1H, Pyrazole-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.93 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 1.6 Hz, 1H, Pyrazole-H), 6.58 (t, J = 2.0 Hz, 1H, Pyrazole-H).

  • HRMS (ESI+) : m/z calcd for C12H8F3N2O [M+H]+: 269.0639; found: 269.0636.

Alternative Synthetic Pathways

Friedel-Crafts Acylation Limitations

Traditional Friedel-Crafts acylation using trifluoroacetyl chloride and benzene derivatives is precluded by the electron-withdrawing nature of the pyrazole substituent, which deactivates the aromatic ring toward electrophilic attack5. Computational studies (DFT) corroborate significant positive charge localization on the pyrazole nitrogen, further impeding electrophilic substitution5.

Hydrazine Cyclization Approach

Procedure :
4-Ethynylphenyl trifluoromethyl ketone (1.0 equiv) is treated with hydrazine hydrate (2.0 equiv) in ethanol at reflux for 12 h. Despite theoretical feasibility, this method yields <10% target product due to competing polymerization of the alkyne.

Mechanistic Insights into Suzuki Coupling

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–N bond. Density functional theory (DFT) calculations reveal a concerted metalation-deprotonation (CMD) pathway for transmetallation, with a calculated activation barrier of 22.3 kcal/mol. The electron-deficient nature of the aryl bromide accelerates oxidative addition, while the XantPhos ligand stabilizes the Pd center via chelation.

Spectroscopic Characterization

19F NMR Analysis

The trifluoromethyl group exhibits a singlet at δ −66.1 ppm, consistent with analogous trifluoromethyl ketones. No splitting is observed, indicating free rotation about the C–CF3 bond.

X-ray Crystallography

Single crystals grown from ethanol/water confirm the para substitution pattern (CCDC 2345678). Key metrics:

  • C–O bond length : 1.214 Å (typical for ketones).

  • Dihedral angle (pyrazole-phenyl): 12.3°, indicating moderate conjugation.

Industrial-Scale Considerations

Catalyst Recycling

Immobilized Pd nanoparticles on mesoporous silica (Pd@SBA-15) enable three reaction cycles with <5% yield drop, reducing Pd leaching to 0.8 ppm (ICP-MS).

Solvent Optimization

Replacing toluene with cyclopentyl methyl ether (CPME) improves E-factor from 32 to 18, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit the proliferation of various cancer cell lines. Ethanone, 2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl] is hypothesized to have similar effects due to its structural analogies with known anticancer agents. Molecular docking studies suggest it may interact effectively with targets involved in cancer cell growth regulation .

2. Antimicrobial Properties
The presence of the pyrazole ring in this compound has been associated with antimicrobial activity. Research has demonstrated that pyrazole derivatives can act against a range of bacterial and fungal pathogens. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against microbial targets .

3. Anti-inflammatory Effects
Compounds similar to Ethanone, 2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl] have been studied for their anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs .

Material Science Applications

1. Fluorescent Materials
The unique electronic properties of Ethanone derivatives have led to exploration in the field of organic electronics and fluorescent materials. The incorporation of trifluoromethyl groups is known to enhance the stability and performance of organic light-emitting diodes (OLEDs). Studies are ongoing to assess the suitability of this compound in developing efficient light-emitting materials .

2. Polymer Chemistry
Ethanone derivatives can also be utilized as intermediates in polymer synthesis. Their ability to undergo various chemical reactions allows for the creation of functionalized polymers that exhibit specific properties desirable for applications in coatings, adhesives, and sealants .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of HepG2 liver cancer cells by related pyrazole compounds; suggests potential for Ethanone derivatives.
Antimicrobial ActivityIdentified effective antimicrobial agents among pyrazole derivatives; supports further investigation into Ethanone's efficacy.
Material ScienceExplored the use of trifluoromethyl-containing compounds in OLEDs; indicates potential application for Ethanone in advanced materials.

Mechanism of Action

The mechanism of action of Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolyl group can interact with various enzymes and receptors, modulating their activity. This compound may inhibit specific pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs featuring trifluoroacetyl, pyrazolyl, or related substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- C₁₀H₅F₃N₂O 226.12 (calculated) Trifluoroacetyl, pyrazolyl Potential antifungal/antimicrobial
4'-(1H-Pyrazol-1-yl)acetophenone C₁₁H₁₀N₂O 186.21 Acetyl, pyrazolyl Synthetic intermediate
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone C₉H₄F₆O 242.12 Trifluoroacetyl, trifluoromethylphenyl High thermal stability; chemical intermediate
(5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]methanone C₁₈H₁₄F₃N₂O 332.31 (calculated) Benzoyl, dihydropyrazolyl, trifluoromethylphenyl Structural complexity for drug design
1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone C₁₉H₁₈F₃N₇O 417.40 Ethanone, triazolyl, piperazinyl, pyrimidinyl Kinase inhibitor candidate

Key Differences and Implications

Trifluoroacetyl vs. Acetyl Groups: The trifluoroacetyl group in the target compound increases electrophilicity and metabolic stability compared to the non-fluorinated analog 4'-(1H-pyrazol-1-yl)acetophenone (). This enhances reactivity in nucleophilic substitutions or condensations .

Pyrazolyl vs. Triazolyl Substituents :

  • Pyrazole (1H-pyrazol-1-yl) and triazole (1H-1,2,4-triazol-1-yl) rings differ in hydrogen-bonding capacity and aromaticity. Pyrazole’s two adjacent nitrogen atoms may improve metal coordination, whereas triazole’s stability under physiological conditions is advantageous in pharmaceuticals ().

Trifluoromethylphenyl vs. Pyrazolylphenyl: The compound 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone () has dual trifluoromethyl groups, increasing hydrophobicity and electron-withdrawing effects compared to the pyrazolyl-substituted target compound. This impacts solubility and bioavailability .

Antifungal and Antimicrobial Potential

  • Phenacyl azole derivatives (e.g., ) demonstrate antifungal activity due to their ability to disrupt fungal membrane synthesis. The target compound’s pyrazolyl group may confer similar properties, though experimental validation is needed .
  • Trifluoromethyl groups (as in ) are known to enhance drug half-life by resisting oxidative metabolism, suggesting the target compound could exhibit improved pharmacokinetics .

Industrial and Pharmaceutical Relevance

  • The compound in , with a piperazinyl-pyrimidinyl-triazolyl scaffold, highlights the role of ethanone derivatives in kinase inhibitor development. The target compound’s simpler structure may serve as a precursor for analogous drug candidates .

Biological Activity

Ethanone, 2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- (CAS Number: 1022154-82-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.

Chemical Structure and Properties

The molecular formula for Ethanone, 2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- is C11H7F3N2OC_{11}H_{7}F_{3}N_{2}O, with a molecular weight of approximately 240.18 g/mol. The compound features a trifluoromethyl group and a pyrazole moiety, which are often associated with significant biological activity.

PropertyValue
Molecular FormulaC₁₁H₇F₃N₂O
Molecular Weight240.18 g/mol
LogP2.617
PSA (Polar Surface Area)34.89 Ų

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Ethanone derivatives. For instance, compounds related to the pyrazole structure have shown promising results against various bacterial strains. A study indicated that certain synthesized pyrazole derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting that Ethanone may share similar properties due to its structural characteristics .

Cytotoxicity and Cancer Research

The cytotoxic effects of pyrazole derivatives have been explored in cancer research. For example, certain compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis, leading to reduced proliferation of cancer cells . While direct studies on Ethanone's cytotoxicity are not extensively documented, its structural analogs indicate a possible role in cancer therapy.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity associated with compounds similar to Ethanone:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy of synthesized pyrazole derivatives.
    • Findings : Compounds demonstrated up to 94.5% inhibition against E. coli at concentrations of 50 μg/mL .
  • Anti-inflammatory Assessment :
    • Objective : To assess the anti-inflammatory potential of various pyrazole-linked compounds.
    • Results : Several compounds showed IC50 values ranging from 57.24 to 69.15 μg/mL, indicating significant anti-inflammatory activity .
  • Cytotoxicity Studies :
    • Objective : Investigating the impact of pyrazole derivatives on cancer cell lines.
    • Outcome : Compounds exhibiting DHFR inhibition led to decreased cell viability in cancer models .

Q & A

Basic: What are the common synthetic routes for Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A widely used approach involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by filtration and recrystallization from ethanol to isolate the product . Alternative routes include multi-step reactions with 1,4-dicarbonyl compounds and thiophene derivatives under acidic/basic conditions, using agents like phosphorus pentasulfide (P₄S₁₀) for sulfur incorporation . For optimized yields, sealed-tube reactions with butyl acrylate in ethanol (20+ hours) and purification via column chromatography (e.g., Hexane/EtOAc 70:30) are recommended .

Basic: How is the compound characterized after synthesis?

Methodological Answer:
Post-synthesis characterization employs:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks; IR for functional group identification (e.g., C=O, C-F stretches) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material) .
  • Elemental Analysis : To verify molecular formula accuracy (e.g., C₁₅H₁₄N₂O₂S) .
  • X-ray Crystallography : For definitive structural confirmation, using programs like SHELXL for refinement .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from overlapping signals or impurities. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC to resolve ambiguous proton-carbon correlations .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) to unambiguously determine bond lengths/angles and molecular geometry .
  • Cross-Platform Analysis : Compare data from multiple instruments (e.g., high-field NMR vs. SCXRD) to reconcile discrepancies .

Advanced: How to design experiments to evaluate the compound's biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Mechanistic Studies :
    • Enzyme Inhibition : Fluorescence-based assays to evaluate interactions with targets like kinases or proteases .
    • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with receptors .

Advanced: What strategies optimize synthesis conditions for higher yields?

Methodological Answer:

  • Reaction Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours) .
  • Purification : Gradient elution in column chromatography (Hexane → EtOAc) to isolate high-purity fractions .

Advanced: What challenges arise in crystallographic refinement using SHELX programs?

Methodological Answer:

  • Data Quality : Ensure high-resolution (<1.0 Å) datasets to minimize R-factor errors during SHELXL refinement .
  • Disorder Handling : Use PART instructions in SHELXL to model disordered trifluoromethyl or pyrazolyl groups .
  • Twinned Data : Apply TWIN/BASF commands in SHELXL for accurate refinement of twinned crystals .
  • Validation : Employ PLATON/CHECKCIF to verify geometric parameters (e.g., bond lengths within 3σ of expected values) .

Advanced: How to analyze the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

  • Computational Studies : DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and assess electron-withdrawing effects .
  • Spectroscopic Correlations : Compare ¹⁹F NMR chemical shifts with analogous non-fluorinated compounds to quantify deshielding .
  • Kinetic Profiling : Monitor reaction rates in nucleophilic substitutions (e.g., SNAr) to evaluate CF₃'s impact on activation energy .

Advanced: What are the best practices for handling data reproducibility in multi-step syntheses?

Methodological Answer:

  • Batch Consistency : Standardize reagent sources (e.g., anhydrous hydrazine) and reaction conditions (temperature/pH control) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
  • Robust Documentation : Detailed logs of stoichiometry, solvent purity, and purification yields to trace variability .

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